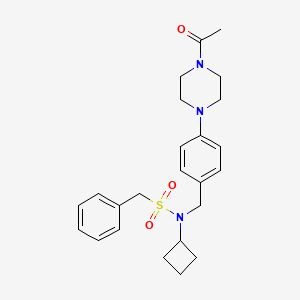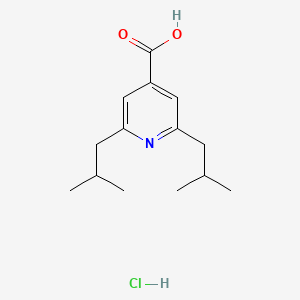
2,6-Diisobutylisonicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diisobutylisonicotinic acid hydrochloride is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring isobutyl groups at the 2 and 6 positions of the pyridine ring, imparts distinct chemical properties that can be exploited in different scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisobutylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid with isobutyl halides under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like crystallization and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,6-Diisobutylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,6-Diisobutylisonicotinic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.
作用机制
The mechanism of action of 2,6-Diisobutylisonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
2,6-Diisobutylisonicotinic acid hydrochloride can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the isobutyl groups, has different chemical properties and applications.
2,6-Dichloroisonicotinic acid: This compound has chlorine atoms instead of isobutyl groups, leading to different reactivity and biological activity.
Nicotinic acid: An isomer with the carboxyl group at the 3-position, used primarily in medicine for its lipid-lowering effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
属性
分子式 |
C14H22ClNO2 |
|---|---|
分子量 |
271.78 g/mol |
IUPAC 名称 |
2,6-bis(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-9(2)5-12-7-11(14(16)17)8-13(15-12)6-10(3)4;/h7-10H,5-6H2,1-4H3,(H,16,17);1H |
InChI 键 |
UTUBFQNXPLLAAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=CC(=N1)CC(C)C)C(=O)O.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
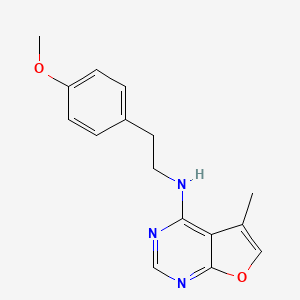
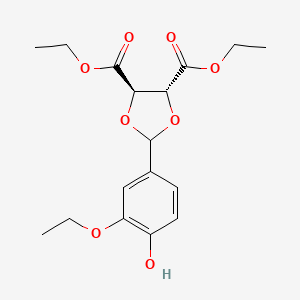
![4-Hydroxy-5-(thiazol-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B8333092.png)


![6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B8333113.png)
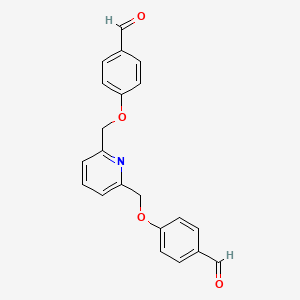
![2-Chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine](/img/structure/B8333126.png)
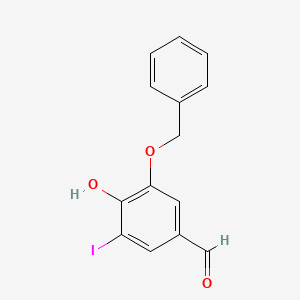
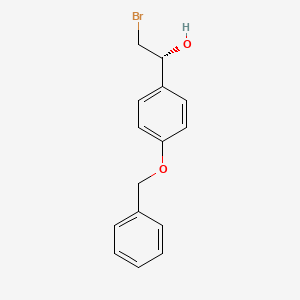
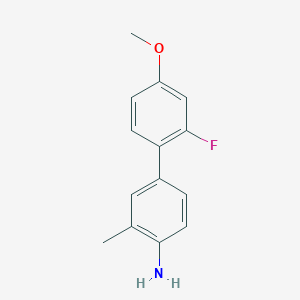
![7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole](/img/structure/B8333178.png)
